molecular formula C8H16O B8707997 2,3-Dipropyloxirane CAS No. 1439-06-1

2,3-Dipropyloxirane

Cat. No. B8707997
CAS RN: 1439-06-1
M. Wt: 128.21 g/mol
InChI Key: OAPBFTJGJWJJTR-UHFFFAOYSA-N
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Patent
US04963557

Procedure details

To a vigorously stirred solution of 2 propyl 1,2 epoxypentane (1 equivalent), prepared as described in Example 1, in benzene cooled to 0° was added a solution of boron trifluoride etherate (0.5 equivalents) in benzene. The reaction mixture was stirred for 1 min and was quenched by the addition of water. Following separation of the phases, the organic phase was washed with saturated aqueous sodium bicarbonate and water, dried with magnesium sulfate, filtered and concentrated to give a colorless oil. The oil was distilled to give the desired product as a colorless oil; 75% yield; boiling point (b.p) 60-63° /0.1 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1O[CH:5]1[CH2:6][CH2:7][CH3:8])[CH2:2]C.B(F)(F)F.C[CH2:15][O:16]CC>C1C=CC=CC=1>[CH2:6]([CH:5]([CH2:4][CH2:1][CH3:2])[CH:15]=[O:16])[CH2:7][CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1C(CCC)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
CUSTOM
Type
CUSTOM
Details
was quenched by the addition of water
CUSTOM
Type
CUSTOM
Details
separation of the phases
WASH
Type
WASH
Details
the organic phase was washed with saturated aqueous sodium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a colorless oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
C(CC)C(C=O)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.